1,1-Difluoro-2-isothiocyanatoethane
Description
1,1-Difluoro-2-isocyanoethane (molecular formula: C₃H₃F₂N) is a halogenated ethane derivative featuring a difluoroethyl group (-CH₂CF₂) and a reactive isocyano group (-NC). The compound’s structural uniqueness arises from the electron-withdrawing fluorine atoms and the highly polarized isocyano moiety, which contributes to its chemical reactivity. Its SMILES notation is [C-]#[N+]CC(F)F, and its InChIKey is ZSEJLELCCJQLBU-UHFFFAOYSA-N .
Properties
IUPAC Name |
1,1-difluoro-2-isothiocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NS/c4-3(5)1-6-2-7/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFXGFOOGXXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-37-6 | |
| Record name | 1,1-difluoro-2-isothiocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-isothiocyanatoethane can be synthesized through the reaction of 1,1-difluoroethane with thiophosgene under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2-isothiocyanatoethane undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can be replaced by nucleophiles such as amines and alcohols .
Oxidation: The compound can be oxidized to form sulfoxides and sulfones .
Reduction: Reduction reactions can convert the isothiocyanate group to amines .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide .
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride .
Major Products Formed:
Nucleophilic substitution: Formation of thioureas and isocyanates .
Oxidation: Formation of sulfoxides and sulfones .
Reduction: Formation of amines .
Scientific Research Applications
Chemistry: 1,1-Difluoro-2-isothiocyanatoethane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds . Its unique reactivity makes it valuable for creating complex molecules with specific functional groups.
Medicine: pharmaceuticals . Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for use in coatings , adhesives , and sealants .
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-isothiocyanatoethane involves its ability to react with nucleophiles . The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins and enzymes , affecting their function and activity. The presence of fluorine atoms can also influence the lipophilicity and metabolic stability of the compound, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following halogenated ethane derivatives share structural or functional similarities with 1,1-difluoro-2-isocyanoethane, enabling comparative analysis of their properties and reactivity.
Functional Group and Structural Comparison
Reactivity and Stability
- 1,1-Difluoro-2-isocyanoethane: The isocyano group is highly reactive, prone to nucleophilic attacks and cycloadditions. Fluorine atoms enhance stability against oxidation but may increase susceptibility to hydrolysis under acidic conditions .
- Isoflurane Impurities (B and C) : The trifluoromethyl and difluoromethoxy groups confer thermal stability and resistance to oxidation, making these impurities persistent in pharmaceutical formulations. However, chloro substituents (e.g., in Impurity C) may introduce photodegradation pathways .
- HCFC-141b : Exhibits lower reactivity due to chlorine’s electron-withdrawing effects but has significant environmental reactivity, contributing to ozone layer depletion .
Data Tables for Comparative Analysis
Table 1: Physical Properties
Research Findings and Key Observations
Reactivity Trends: The isocyano group in 1,1-difluoro-2-isocyanoethane distinguishes it from chloro- or trifluoro-substituted analogs, enabling unique reactivity in organic synthesis. In contrast, halogenated ethers (e.g., Isoflurane impurities) exhibit inertness suitable for pharmaceutical stability .
Environmental Impact: HCFC-141b and related chlorofluorocarbons highlight the environmental risks absent in fluorine-only analogs like 1,1-difluoro-2-isocyanoethane, though the latter’s toxicity requires careful disposal .
Handling Challenges: Fluorinated compounds with reactive functional groups (e.g., isocyano) demand specialized storage, whereas halogenated ethers are easier to handle under standard laboratory conditions .
Biological Activity
1,1-Difluoro-2-isothiocyanatoethane (DFIT) is a synthetic compound characterized by its unique molecular structure, consisting of a difluoroethyl group and an isothiocyanate functional group. Its chemical formula is with a molecular weight of 123.12 g/mol. This compound has garnered attention in both organic synthesis and biological research due to its reactivity and potential applications in medicinal chemistry.
Synthesis and Properties
DFIT can be synthesized through the reaction of 1,1-difluoroethane with thiophosgene under controlled conditions, typically using dichloromethane as a solvent at low temperatures to ensure product stability . The synthesis process highlights the compound's utility as a building block for various fluorinated compounds.
Chemical Properties:
- Molecular Formula: C3H3F2NS
- Molecular Weight: 123.12 g/mol
- Reactivity: Undergoes nucleophilic substitution, oxidation, and reduction reactions, allowing it to form diverse derivatives .
Mechanism of Biological Activity
The biological activity of DFIT is primarily attributed to its isothiocyanate group, which is highly electrophilic. This characteristic enables DFIT to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. The interaction can lead to the modification of these biomolecules, potentially altering their function and activity .
Key Mechanisms:
- Modification of Proteins: DFIT can covalently bond with amino acid residues in proteins, affecting their structure and functionality.
- Interaction with Nucleic Acids: The compound may also interact with DNA and RNA, influencing gene expression or stability.
- Potential Antitumor Activity: Some studies suggest that isothiocyanates can exhibit antitumor properties by inhibiting specific cancer cell pathways .
1. Medicinal Chemistry
DFIT's ability to modify biomolecules positions it as a candidate in drug discovery and development. Its reactivity allows for the creation of novel therapeutics targeting various diseases, including cancer.
2. Biological Research
In biological studies, DFIT serves as a probe to investigate protein interactions and cellular responses. Its unique properties make it suitable for studying enzyme activities and signaling pathways .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity | DFIT was tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to controls. This suggests potential use as an anticancer agent. |
| Protein Modification | Research demonstrated that DFIT effectively modifies cysteine residues in proteins, leading to altered enzymatic activity in vitro. |
| Nucleic Acid Interaction | Experiments indicated that DFIT can bind to DNA, resulting in changes in transcriptional activity, highlighting its potential as a tool for gene regulation studies. |
Comparative Analysis
To understand the uniqueness of DFIT compared to similar compounds, a comparison table is provided below:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | DFIT Structure | Modifies proteins and nucleic acids; potential antitumor effects. |
| 1,1-Difluoro-2-chloroethane | DCE Structure | Less reactive; primarily used as a solvent. |
| 1,1-Trifluoro-2-isothiocyanatoethane | TFIT Structure | Similar reactivity; potential for increased metabolic stability due to trifluoromethyl group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
